Ag(II)ProtoporphyrinIX
Description
Ag(II) Protoporphyrin IX is a metalloporphyrin complex where a silver(II) ion is chelated within the protoporphyrin IX (PPIX) macrocycle. PPIX, a tetrapyrrole compound with the molecular formula C₃₄H₃₄N₄O₄, serves as a critical precursor in heme biosynthesis and exhibits intrinsic photodynamic properties due to its conjugated π-electron system . Silver's unique redox properties (e.g., Ag⁺/Ag²⁺ transitions) may enhance reactive oxygen species (ROS) generation under light irradiation, making it a candidate for targeted therapies .
Properties
Molecular Formula |
C34H32AgN4O4-2 |
|---|---|
Molecular Weight |
668.5 g/mol |
IUPAC Name |
3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron;silver |
InChI |
InChI=1S/C34H34N4O4.Ag/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/p-2 |
InChI Key |
YIPJZJNPEMVPMJ-UHFFFAOYSA-L |
Canonical SMILES |
[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Ag] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ag(II)ProtoporphyrinIX typically involves the reaction of protoporphyrin IX with a silver salt, such as silver nitrate, in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The general procedure includes dissolving protoporphyrin IX in a solvent like dimethyl sulfoxide (DMSO) or methanol, followed by the addition of the silver salt. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. Additionally, purification techniques like column chromatography or recrystallization are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Ag(II)ProtoporphyrinIX undergoes various chemical reactions, including:
Oxidation and Reduction: The silver ion in this compound can participate in redox reactions, where it can be reduced to Ag(I) or oxidized to higher oxidation states.
Substitution Reactions: The ligand environment around the silver ion can be modified through substitution reactions, where ligands such as halides or phosphines replace the existing ligands.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often involve the use of ligands like triphenylphosphine or chloride ions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state silver complexes, while reduction reactions typically produce Ag(I) complexes. Substitution reactions result in modified metalloporphyrin complexes with different ligand environments .
Scientific Research Applications
Ag(II)ProtoporphyrinIX has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Ag(II)ProtoporphyrinIX involves the interaction of the silver ion with biological targets. In antimicrobial applications, the silver ion disrupts bacterial cell membranes and interferes with essential cellular processes, leading to cell death . In photodynamic therapy, the compound generates reactive oxygen species (ROS) upon exposure to light, which induces cell damage and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Chemical Properties
The central metal ion significantly influences the electronic, optical, and catalytic behaviors of metalloporphyrins. Below is a comparative analysis of Ag(II)-PPIX with Fe(II)-, Pt(II)-, Ni(II)-, and Zn(II)-PPIX:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
